Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is a cyclic peptide that consists of a sequence of amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline. This compound is notable for its structural features and potential biological activities. The trifluoroacetate salt form is commonly used in various biochemical applications due to its stability and solubility properties.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences while facilitating the purification process. Cyclization typically occurs post-synthesis to form the cyclic structure, enhancing the compound's stability and biological activity.
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate belongs to the class of cyclic peptides. Cyclic peptides are characterized by their closed-loop structure, which can confer unique properties compared to their linear counterparts. This compound may also be classified under bioactive peptides due to its potential interactions with biological targets.
The synthesis of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is primarily achieved through solid-phase peptide synthesis. This method involves:
The use of protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) allows for selective deprotection during synthesis. The final cyclization step may involve mild acidic conditions to facilitate the formation of the cyclic structure without compromising the integrity of sensitive side chains .
The molecular structure of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate features a cyclic backbone formed by six amino acids. The cyclic nature enhances its conformational stability and bioactivity.
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate can undergo various chemical reactions typical of peptides, including:
The trifluoroacetate salt form enhances solubility in organic solvents, facilitating reactions that require non-aqueous environments .
The mechanism of action for Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate involves its interaction with specific receptors or enzymes within biological systems.
Experimental studies have shown that cyclic peptides often demonstrate increased biological activity compared to their linear forms due to their enhanced stability and specificity in receptor binding .
Relevant analyses indicate that cyclization significantly alters the physicochemical properties compared to linear peptides, contributing to improved stability and bioactivity .
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate has several applications in scientific research:
The unique properties of this cyclic peptide make it an attractive candidate for further research in medicinal chemistry and biochemistry .
Cyclic peptides achieve targeted molecular recognition through conformational restriction, which reduces entropy loss upon binding to biological targets. This structural pre-organization allows precise orientation of key pharmacophoric elements required for high-affinity interactions:
Table 1: Comparative Biological Activities of Cyclic RGD/RGE Peptides
Peptide Sequence | Structural Features | Primary Biological Target | Reported Function |
---|---|---|---|
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (c(GRGDSP)) | Cyclic hexapeptide | α5β1 integrin | Competitive integrin antagonist, inhibits cell adhesion [4] |
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) (c(GRGESP)) | Cyclic hexapeptide | Minimal integrin binding | Negative control for RGD-specific effects [10] |
Cyclo(Arg-Gly-Asp-D-Phe-Lys) (RGDfK) | Cyclic pentapeptide with D-amino acid | αvβ3/α5β1 integrins | Enhances cell survival in biomaterials [2] |
The Arg-Gly-Asp (RGD) sequence represents a universal recognition motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen. Its biological significance stems from its role as the minimal binding epitope for numerous integrin receptors:
The rational design of cyclo(-Gly-Arg-Gly-X-Ser-Pro) scaffolds evolved from foundational work on integrin-targeting peptides:
Table 2: Structural Evolution of Cyclic RGD Peptide Therapeutics
Development Phase | Representative Compounds | Key Structural Innovations | Therapeutic Applications |
---|---|---|---|
First Generation | Linear GRGDS | Identification of minimal RGD epitope | Proof-of-concept integrin inhibition |
Second Generation | Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (c(GRGDSP)) | Backbone cyclization for constraint | Enhanced integrin specificity and stability [4] |
Clinical Candidates | Cyclo(Arg-Gly-Asp-D-Phe-N-methyl-Val) (Cilengitide) | D-amino acids and N-methylation | Antiangiogenic therapy (reached Phase III) [5] [8] |
Biomaterial Integration | RGDfK-modified alginate | Covalent conjugation to polymers | Tissue engineering scaffolds [2] |
The cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) scaffold specifically emerged as a strategically designed control compound, maintaining physicochemical similarity to active RGD peptides while abolishing integrin binding through the D→E substitution. This glutamate-containing variant provides a critical tool for validating target-specific effects in complex biological systems where off-target interactions may complicate data interpretation [10]. Its synthesis follows established solid-phase methodologies with trifluoroacetate salt formation enhancing aqueous solubility to >100 mg/mL, facilitating biological experimentation [4] [10].
Table 3: Chemical and Structural Features of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₂₃H₃₇N₉O₉ • C₂HF₃O₂ (trifluoroacetate salt) | Defines elemental composition and molecular weight (583.59 + 114.02 g/mol) [10] |
Sequence | Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) | Positions Arg² and Glu⁴ create RGE motif instead of RGD |
Structural Features | Cyclic hexapeptide with β-turn propensity | Backbone cyclization between Gly¹ and Pro⁶ constrains conformation |
Solubility | ≥100 mg/mL in water | Trifluoroacetate counterion enhances aqueous solubility for experimental use [10] |
Storage | Sealed, moisture-free environment at -20°C | Maintains chemical integrity for long-term use |
The chemical architecture features head-to-tail cyclization between the N-terminal glycine and C-terminal proline, constraining the peptide into a conformation that presents the RGE motif in a spatial orientation analogous to bioactive RGD conformations. Despite this structural mimicry, the critical substitution of aspartate with glutamate disrupts the precise distance between the arginine guanidinium group and the carboxylate functionality, increasing the spacing by approximately 1.3 Å. This subtle alteration prevents optimal coordination with the integrin MIDAS domain metal ion, effectively abolishing receptor activation while maintaining physicochemical similarity to active compounds for controlled experiments [5] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9